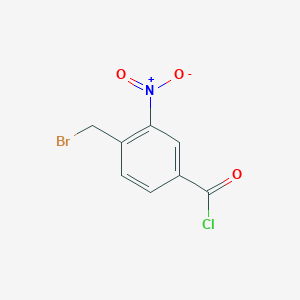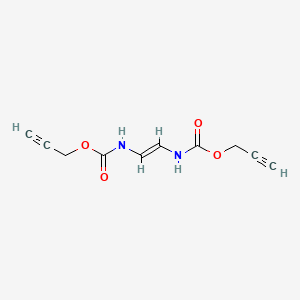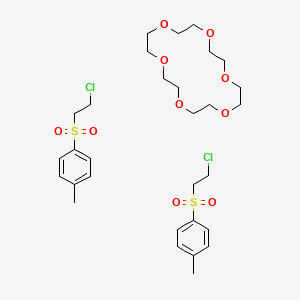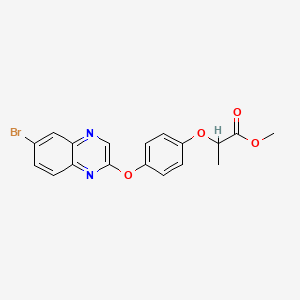
4-Biphenylamine, 3,2',4',6'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is an organic compound that belongs to the class of biphenylamines This compound features a biphenyl structure with an amine group and four methyl groups attached at specific positions on the biphenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the biphenylamine to introduce the methyl groups at the desired positions. This can be achieved using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- may involve large-scale nitration and reduction processes, followed by methylation using automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated biphenylamines.
Aplicaciones Científicas De Investigación
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylamine, 3-methoxy-: Similar structure but with a methoxy group instead of methyl groups.
4-Aminobiphenyl: Lacks the methyl groups present in 4-Biphenylamine, 3,2’,4’,6’-tetramethyl-.
Diphenylamine: A simpler structure with two phenyl groups attached to an amine group.
Uniqueness
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
73728-78-6 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-methyl-4-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-10-7-12(3)16(13(4)8-10)14-5-6-15(17)11(2)9-14/h5-9H,17H2,1-4H3 |
Clave InChI |
MLJRKHLRKYVASA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)


![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)


![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
